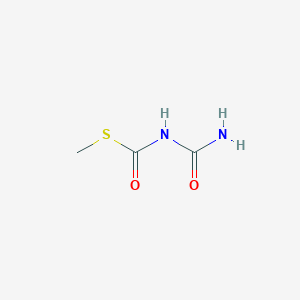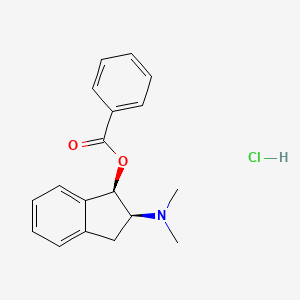
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- is a complex organic compound that belongs to the class of indanols. Indanols are characterized by their indane backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This particular compound is notable for its unique chemical structure, which includes a dimethylamino group and a benzoate ester, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the indanol backbone through cyclization reactions.
- The introduction of the dimethylamino group can be achieved via nucleophilic substitution reactions using dimethylamine.
- The benzoate ester is typically formed through esterification reactions involving benzoic acid and the hydroxyl group of the indanol.
- The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production may involve the use of catalysts to enhance reaction rates and yields.
- Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
-
Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution reactions yield various substituted indanols.
Aplicaciones Científicas De Investigación
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- can be compared with other similar compounds:
-
Similar Compounds
- 1-Indanol
- 2-Dimethylaminoethanol
- Benzoic acid esters
-
Uniqueness
- The combination of the indanol backbone with the dimethylamino group and benzoate ester makes this compound unique.
- Its specific chemical structure imparts distinct physical and chemical properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
39787-52-5 |
|---|---|
Fórmula molecular |
C18H20ClNO2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
[(1R,2S)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m0./s1 |
Clave InChI |
BKIUZYZVPOAATP-MCJVGQIASA-N |
SMILES isomérico |
CN(C)[C@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl |
SMILES canónico |
CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




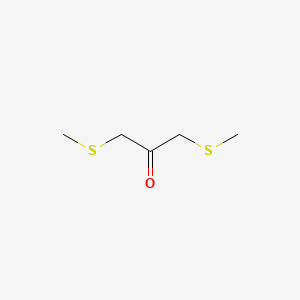
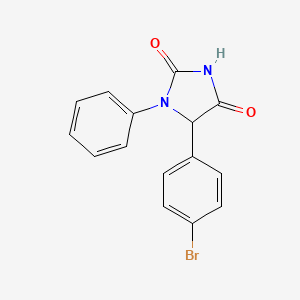

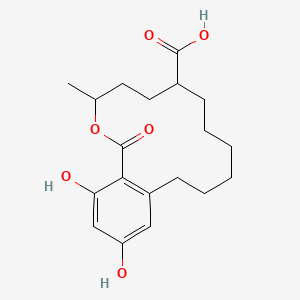
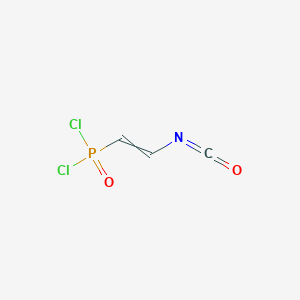
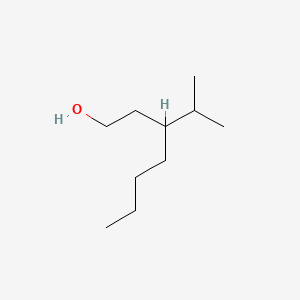
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

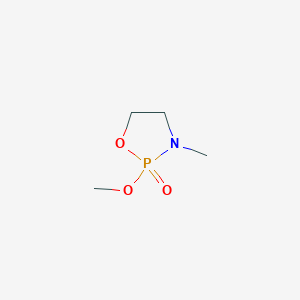
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
